Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H20FN3O4S and its molecular weight is 501.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials. For instance, it has been utilized in the synthesis of pyridine, pyridazine, and phthalazine derivatives. These derivatives are key intermediates in the creation of compounds with potential biological activities. The synthesis processes often involve reactions with different reagents to yield diverse heterocyclic systems, confirmed by analytical and spectral analysis (E. A. E. Rady & M. Barsy, 2006).
Herbicidal Activities
In the agricultural sector, derivatives of this compound have been synthesized and evaluated for their herbicidal activities. For example, a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, starting from a similar ethyl compound, demonstrated significant herbicidal activities against dicotyledonous plants, comparing favorably with commercial herbicides (Han Xu et al., 2008).
Anti-Viral and Anti-Parkinson’s Screening
Further, compounds derived from this chemical structure have shown promising anti-viral activity against avian influenza virus H5N1, indicating potential applications in antiviral drug development. The antiviral activity was confirmed through various assays, highlighting the compound's relevance in medicinal chemistry (E. M. Flefel et al., 2014). Additionally, some derivatives have been synthesized and evaluated for their anti-Parkinson's activity, demonstrating significant potential in the treatment of Parkinson's disease through in vitro and in vivo screenings (S. Gomathy et al., 2012).
Anticancer Activity
In cancer research, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized from similar compounds. These newly synthesized compounds were evaluated against colon HCT-116 human cancer cell lines, displaying potent anticancer activities (M. Abdel-Motaal et al., 2020).
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[(2-naphthalen-1-ylacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20FN3O4S/c1-2-35-27(34)24-21-15-36-25(23(21)26(33)31(30-24)19-12-10-18(28)11-13-19)29-22(32)14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13,15H,2,14H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJBVOUSPZVZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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